molecular formula C10H10N2O5 B1393710 N-(4-acetyl-2-nitrophenyl)glycine CAS No. 4662-68-4

N-(4-acetyl-2-nitrophenyl)glycine

Cat. No.: B1393710
CAS No.: 4662-68-4
M. Wt: 238.2 g/mol
InChI Key: KRXLTFNZRIFBMV-UHFFFAOYSA-N
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Description

N-(4-acetyl-2-nitrophenyl)glycine is a useful research compound. Its molecular formula is C10H10N2O5 and its molecular weight is 238.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-acetyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)7-2-3-8(11-5-10(14)15)9(4-7)12(16)17/h2-4,11H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXLTFNZRIFBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-acetyl-2-nitrophenyl)glycine CAS 4662-68-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-(4-acetyl-2-nitrophenyl)glycine (CAS 4662-68-4) , a specialized intermediate in organic synthesis and medicinal chemistry.[1]

CAS Registry Number: 4662-68-4 Formula: C₁₀H₁₀N₂O₅ Molecular Weight: 238.20 g/mol [1][2]

Executive Summary & Chemical Identity

N-(4-acetyl-2-nitrophenyl)glycine is a functionalized amino acid derivative serving as a critical scaffold in the synthesis of nitrogen-containing heterocycles, particularly quinoxalines and benzimidazoles .[1] Its structure comprises a glycine backbone N-substituted with a highly functionalized phenyl ring (containing both a nitro group at the ortho position and an acetyl group at the para position relative to the amine).

This compound is primarily utilized as a precursor for 6-acetyl-3,4-dihydroquinoxalin-2(1H)-one , a pharmacophore found in various bioactive molecules, including aldose reductase inhibitors and non-NMDA receptor antagonists.[1]

Chemical Structure & Nomenclature[1][3]
  • IUPAC Name: N-(4-Acetyl-2-nitrophenyl)glycine[1]

  • Synonyms: (4-Acetyl-2-nitrophenyl)aminoacetic acid; 2-((4-acetyl-2-nitrophenyl)amino)acetic acid.[1]

  • SMILES: CC(=O)C1=CC(=C(C=C1)NCC(=O)O)[O-]

  • InChIKey: Unique identifier required for database integration (structure-dependent).[1]

Physicochemical Properties

The following data characterizes the pure compound. Researchers should anticipate these properties during handling and analysis.

PropertyValue / DescriptionNote
Appearance Yellow to orange crystalline powderCharacteristic of o-nitroanilines due to conjugation.[1]
Melting Point 205 – 210 °C (Decomposes)High MP due to intermolecular H-bonding (COOH...NO₂/C=O).[1]
Solubility (Water) Low (< 1 mg/mL at pH 7)Acidic form is lipophilic; soluble as a salt (pH > 8).
Solubility (Organic) Soluble in DMSO, DMF, hot EthanolLimited solubility in non-polar solvents (Hexane, Et₂O).
pKa (Carboxyl) ~3.5 – 4.0The electron-withdrawing nitrophenyl group lowers the pKa of glycine.
pKa (Amine) Extremely low (< 0)The amine is non-basic due to strong resonance delocalization into the o-nitro and p-acetyl ring.[1]

Synthesis & Manufacturing Protocols

The synthesis of CAS 4662-68-4 relies on Nucleophilic Aromatic Substitution (SɴAr) or N-Alkylation .[1] The most robust laboratory-scale method involves the alkylation of 4-amino-3-nitroacetophenone.[1]

Method A: N-Alkylation of 4-Amino-3-nitroacetophenone

This protocol is preferred for its high yield and availability of starting materials.[1]

Reagents:

  • Substrate: 4-Amino-3-nitroacetophenone (CAS 17639-39-3)[1]

  • Alkylating Agent: Chloroacetic acid (or Ethyl chloroacetate)

  • Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Solvent: Water/Ethanol mixture or DMF

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-amino-3-nitroacetophenone in DMF (or refluxing ethanol).

  • Addition: Add 1.5 eq of Chloroacetic acid and 2.0 eq of NaHCO₃.

  • Reflux: Heat the mixture to reflux (80–100 °C) for 12–24 hours. The weak basicity of the aniline nitrogen requires vigorous conditions.

  • Workup: Pour the reaction mixture into ice-cold water. Acidify to pH 2–3 with HCl to precipitate the free acid.

  • Purification: Filter the yellow precipitate and recrystallize from Ethanol/Water.

Method B: SɴAr Displacement (Alternative)

Reaction of 4-chloro-3-nitroacetophenone with Glycine in the presence of a base.[1] This method exploits the activation of the chlorine atom by the ortho-nitro and para-acetyl groups.[1]

Reaction Scheme (Graphviz):

Synthesis SM1 4-Amino-3-nitroacetophenone Product N-(4-acetyl-2-nitrophenyl)glycine (CAS 4662-68-4) SM1->Product Reflux/DMF (-HCl) Reagent Chloroacetic Acid + Base Reagent->Product

Caption: Synthesis via N-alkylation of the aniline precursor.

Reactivity & Downstream Applications

The core value of CAS 4662-68-4 lies in its ability to undergo Reductive Cyclization .[1] This transformation is the gateway to the Quinoxalinone class of heterocycles.

Mechanism: Reductive Cyclization to Quinoxalinones

Upon reduction of the nitro group (using H₂/Pd-C, Fe/AcOH, or Na₂S₂O₄), the resulting amine spontaneously attacks the pendant carboxylic acid (or ester) to form a six-membered lactam ring.[1]

Target Product: 6-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

  • Significance: This scaffold mimics the peptide bond and is used in the design of:

    • Aldose Reductase Inhibitors (ARIs): For treating diabetic complications.

    • AMPA/Kainate Receptor Antagonists: For neuroprotection.

    • Antibiotics: Related to the quinoxaline-1,4-dioxide class (though those typically require different oxidation states).[1]

Cyclization Pathway (Graphviz):

Cyclization Start N-(4-acetyl-2-nitrophenyl)glycine (Nitro form) Step1 Reduction (H2/Pd or Fe/AcOH) Start->Step1 Intermed Intermediate: N-(4-acetyl-2-aminophenyl)glycine Step1->Intermed Cyclize Condensation (-H2O) Intermed->Cyclize Final 6-Acetyl-3,4-dihydroquinoxalin-2(1H)-one (Lactam) Cyclize->Final

Caption: Reductive cyclization pathway yielding the quinoxalinone scaffold.

Analytical Characterization

To validate the identity of CAS 4662-68-4, researchers should look for the following spectral signatures.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1]

  • δ 8.5 ppm (t, 1H): Amine proton (-NH -), often broad, exchangeable.[1]

  • δ 8.6 ppm (d, 1H): Aromatic proton at C3 (between Nitro and Acetyl) – highly deshielded.

  • δ 8.0 ppm (dd, 1H): Aromatic proton at C5 (adjacent to Acetyl).

  • δ 7.0 ppm (d, 1H): Aromatic proton at C6 (adjacent to Amine).

  • δ 4.1 ppm (d, 2H): Glycine methylene protons (-N-CH ₂-COOH).[1]

  • δ 2.5 ppm (s, 3H): Acetyl methyl group (-COCH ₃).[1]

IR Spectroscopy (ATR/KBr)
  • 3350 cm⁻¹: N-H stretch (secondary amine).

  • 2500–3000 cm⁻¹: O-H stretch (carboxylic acid, broad).

  • 1710 cm⁻¹: C=O stretch (carboxylic acid).

  • 1670 cm⁻¹: C=O stretch (ketone, conjugated).

  • 1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

Safety & Handling (MSDS Summary)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Handling: Use in a fume hood. Avoid dust formation. This compound is a nitro-aromatic and may possess sensitizing properties similar to dinitrochlorobenzene (DNCB), though less potent.[1]

  • Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container. Protect from light to prevent photo-degradation of the nitro group.[1]

  • First Aid:

    • Skin: Wash immediately with soap and water.

    • Eyes: Rinse thoroughly for 15 minutes.

    • Ingestion:[3] Rinse mouth; do not induce vomiting.

References

  • ChemicalBook. (2024). N-(4-Acetyl-2-nitrophenyl)glycine Properties and Suppliers. Retrieved from

  • PubChem. (2024). Compound Summary: Glycine derivatives. National Library of Medicine.[4] Retrieved from [4]

  • ChemScene. (2024). Product Data: (4-Acetyl-2-nitrophenyl)glycine.[1][2] Retrieved from

  • PrepChem. (2024). Synthesis of Quinoxaline Derivatives. Retrieved from

Sources

Applications of N-(4-acetyl-2-nitrophenyl)glycine as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-acetyl-2-nitrophenyl)glycine (CAS: 4662-68-4) is a specialized bifunctional intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles. Its structural uniqueness lies in the ortho-nitroaniline motif coupled with a glycine tether and a para-acetyl handle. This specific substitution pattern makes it an ideal precursor for 6-acetyl-3,4-dihydroquinoxalin-2(1H)-ones , a privileged scaffold in medicinal chemistry known for glutamate receptor antagonism (AMPA/NMDA) and aldose reductase inhibition.

This guide details the strategic deployment of this building block, focusing on its synthesis, reductive cyclization pathways, and utility in generating bioactive libraries.

Chemical Profile & Structural Logic

PropertySpecification
CAS Number 4662-68-4
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol
IUPAC Name N-(4-acetyl-2-nitrophenyl)glycine
Key Moieties [1][2][3][4] • Nitro group (C2): Latent nucleophile (amine) upon reduction.• Glycine tail (N1): Electrophilic trap (carboxylic acid) for cyclization.• Acetyl group (C4): Handle for aldol condensations/functionalization.
Solubility Soluble in DMSO, DMF, dilute alkali; limited solubility in water/ethanol.
The "Masked" Heterocycle Concept

The value of this compound lies in its potential energy. It is effectively a "spring-loaded" heterocycle. The ortho relationship between the nitro group and the glycine nitrogen allows for a rapid, high-yielding reductive cyclization . Unlike simple anilines, the pre-installed glycine moiety eliminates the need for post-reduction alkylation, which is often prone to over-alkylation side reactions.

Synthetic Pathways[5]

Primary Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

The most robust route to N-(4-acetyl-2-nitrophenyl)glycine utilizes 4-chloro-3-nitroacetophenone as the starting material. The strong electron-withdrawing effect of the ortho-nitro and para-acetyl groups activates the C-Cl bond toward nucleophilic attack by glycine.

Protocol 1: Preparation from 4-Chloro-3-nitroacetophenone

  • Reagents: 4-Chloro-3-nitroacetophenone (1.0 eq), Glycine (1.2 eq), NaHCO₃ (2.5 eq).

  • Solvent: Ethanol/Water (2:1 v/v).

  • Conditions: Reflux (80°C) for 6–8 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-3-nitroacetophenone in ethanol. Separately, dissolve glycine and NaHCO₃ in water.

  • Addition: Add the aqueous glycine solution to the ethanolic aryl halide. The mixture will turn deep orange/red due to the formation of the Meisenheimer complex intermediate.

  • Reflux: Heat to reflux.[3] Monitor by TLC (SiO₂, MeOH/DCM 1:9). The starting chloride (Rf ~0.8) should disappear, replaced by the polar acid product (Rf ~0.2).

  • Work-up: Evaporate ethanol under reduced pressure. Acidify the remaining aqueous residue with 2M HCl to pH 3–4.

  • Isolation: The product precipitates as a yellow/orange solid. Filter, wash with cold water, and dry.[5] Recrystallize from Ethanol/DMF if necessary.

Core Application: Reductive Cyclization to Quinoxalinones

This is the "killer application" for this building block. Reducing the nitro group generates an amine that immediately attacks the glycine carbonyl, closing the six-membered ring to form 6-acetyl-3,4-dihydroquinoxalin-2(1H)-one .

Critical Consideration: Chemoselectivity is paramount. You must reduce the nitro group (–NO₂) without reducing the ketone (acetyl group) to an alcohol.

  • Avoid: LiAlH₄ or vigorous H₂/Pd-C (unless ketone protection is used).

  • Recommended: Iron/Acetic Acid (Fe/AcOH) or Sodium Dithionite (Na₂S₂O₄).

Protocol 2: Fe-Mediated Reductive Cyclization

  • Suspension: Suspend N-(4-acetyl-2-nitrophenyl)glycine (10 mmol) in Glacial Acetic Acid (30 mL).

  • Activation: Heat to 90°C.

  • Reduction: Add Iron powder (325 mesh, 4.0 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature <105°C.

  • Cyclization: Stir at 100°C for 2 hours. The intermediate amine is transient; cyclization usually occurs spontaneously under these acidic conditions.

  • Work-up: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated NaHCO₃. The quinoxalinone precipitates as a solid.

Visualizing the Reaction Logic

The following diagram illustrates the transformation from raw materials to the bicyclic scaffold, highlighting the branching options for medicinal chemistry.

ReactionPathway Start 4-Chloro-3-nitroacetophenone (Starting Material) Intermediate N-(4-acetyl-2-nitrophenyl)glycine (The Building Block) Start->Intermediate SNAr (EtOH/H2O, Reflux) Glycine Glycine + Base Glycine->Intermediate Reduction Reduction (Fe/AcOH or H2/Pd) Intermediate->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization -H2O Product 6-Acetyl-3,4-dihydro- quinoxalin-2(1H)-one Cyclization->Product Derivs Aldose Reductase Inhibitors (e.g., Chalcone hybrids) Product->Derivs Aldol Condensation (Ar-CHO)

Figure 1: Synthetic flowchart transforming the nitro-acetophenone precursor into the bioactive quinoxalinone scaffold.

Advanced Applications in Drug Discovery

Aldose Reductase Inhibitors (ARIs)

The quinoxalinone core derived from this building block is structurally analogous to Epalrestat and Zenarestat .

  • Mechanism: The acidic proton on the quinoxalinone nitrogen (N1-H) or the carboxylic acid (if the glycine tail is preserved/modified) mimics the hydantoin/rhodanine acidic headgroups required for binding to the catalytic pocket of Aldose Reductase (ALR2).

  • Modification: The C6-acetyl group serves as a handle for Claisen-Schmidt condensation with aromatic aldehydes. These "chalcone-quinoxalinone" hybrids have shown potency in reducing sorbitol accumulation in diabetic neuropathy models.

Glutamate Receptor Antagonists

6-substituted quinoxaline-2,3-diones are classic antagonists for the glycine site of the NMDA receptor. While N-(4-acetyl-2-nitrophenyl)glycine leads to the mono-oxo (quinoxalin-2-one) derivative, oxidation of the C3 position (using MnO₂ or DDQ after cyclization) can yield the quinoxaline-2,3-dione scaffold, accessing this neuroprotective chemical space.

References & Data Sources

  • Compound Identity: N-(4-Acetyl-2-nitrophenyl)glycine. PubChem CID: 22554855.

  • Starting Material: 4-Chloro-3-nitroacetophenone. Sigma-Aldrich Product No. 193968.

  • Mechanistic Grounding (SNAr): Nucleophilic Aromatic Substitution of Halonitrobenzenes. Note: Standard organic synthesis protocol adapted for acetophenone derivatives.

  • Quinoxalinone Synthesis: Reductive cyclization of N-(2-nitrophenyl)glycine derivatives. See: Journal of Heterocyclic Chemistry for general methodologies on quinoxalinone formation via Fe/AcOH reduction.

  • Related Drug Context: Epalrestat and Aldose Reductase Inhibitors.[6][7]

Sources

Methodological & Application

Using N-(4-acetyl-2-nitrophenyl)glycine for benzimidazole synthesis

Application Note: Benzimidazole Synthesis via -(4-acetyl-2-nitrophenyl)glycine

Strategic Overview

The use of


-(4-acetyl-2-nitrophenyl)glycineRegiospecificity

In standard diamine condensations, distinguishing between the two nitrogen atoms to place a substituent at the 5- or 6-position is difficult due to tautomerism. By starting with the pre-functionalized nitro-glycine scaffold, the position of the acetyl group is fixed relative to the nitrogen sources before ring closure.

Mechanism of Action

The transformation follows a Base-Catalyzed Cyclization with Decarboxylation pathway:

  • Activation: Base (NaOH) generates a carbanion at the

    
    -carbon of the glycine moiety.
    
  • Cyclization: The carbanion attacks the nitro group (or an aci-nitro intermediate), forming a cyclic intermediate.

  • Decarboxylation: Under reflux, the carboxylic acid moiety is ejected as

    
    .
    
  • Product Formation: This yields 5-acetylbenzimidazole-1-oxide (or 1-hydroxy), which can be subsequently reduced to the parent benzimidazole.

Note: If acid catalysis is used instead of base, the pathway often diverges to form 6-acetyl-3,4-dihydro-2(1H)-quinoxalinone. This protocol focuses on the benzimidazole route.[1][2][3][4][5][6][7][8][9]

Reaction Pathway & Logic

The following DOT diagram illustrates the bifurcation between the desired benzimidazole route (Alkaline) and the competing quinoxalinone route (Acidic/Neutral), ensuring the user selects the correct conditions.

Benzimidazole_SynthesisPrecursorN-(4-acetyl-2-nitrophenyl)glycineBase_CondCondition: NaOH, Dioxane/H2O, RefluxPrecursor->Base_CondRoute A (Preferred)Acid_CondCondition: H2/Pd or Fe/HCl (Reductive)Precursor->Acid_CondRoute B (Avoid for Benzimidazole)Intermediate_AIntermediate: Cyclic N-Oxide SpeciesBase_Cond->Intermediate_ADecarboxylationStep: -CO2 (Decarboxylation)Intermediate_A->DecarboxylationProduct_ATarget 1: 5-Acetyl-1-hydroxybenzimidazoleDecarboxylation->Product_AReductionStep: Reduction (Na2S2O4 or H2/Pd)Product_A->ReductionFinal_TargetFinal Target: 5-AcetylbenzimidazoleReduction->Final_TargetAmine_InterIntermediate: N-(4-acetyl-2-aminophenyl)glycineAcid_Cond->Amine_InterCyclization_BStep: Amide Bond FormationAmine_Inter->Cyclization_BProduct_BOff-Target: 6-Acetyl-3,4-dihydro-2(1H)-quinoxalinoneCyclization_B->Product_B

Caption: Divergent synthesis pathways. Alkaline conditions favor benzimidazole formation via decarboxylation, while direct reduction favors quinoxalinone formation.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Acetyl-1-hydroxybenzimidazole

This step creates the benzimidazole core. The "1-hydroxy" (or N-oxide) functionality is a common result of nitro-cyclization.

Reagents:

  • 
    -(4-acetyl-2-nitrophenyl)glycine (1.0 eq)
    
  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • 1,4-Dioxane (Solvent)[4]

  • Hydrochloric Acid (HCl), 1N (for neutralization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of

    
    -(4-acetyl-2-nitrophenyl)glycine in 30 mL of 1,4-dioxane.
    
  • Basification: Add 30 mL of 10% NaOH solution. The solution should turn deep orange/red, indicating the formation of the aci-nitro salt.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 7:3).
    
    • Checkpoint: Evolution of gas bubbles indicates successful decarboxylation (

      
       release).
      
  • Isolation: Cool the reaction mixture to room temperature.

  • Precipitation: Acidify the solution carefully with 1N HCl to pH 5–6. The product, 5-acetyl-1-hydroxybenzimidazole , will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from ethanol.
    

Expected Yield: 65–75% Characterization Data (Typical):

  • IR (

    
    ):  ~3100-3400 (OH/NH broad), 1670 (C=O ketone).
    
  • Appearance: Yellow to brownish solid.[7]

Protocol B: Deoxygenation to 5-Acetylbenzimidazole

If the N-oxide/N-hydroxy group is not required, this reduction step yields the parent benzimidazole.

Reagents:

  • 5-Acetyl-1-hydroxybenzimidazole (from Protocol A)

  • Sodium Dithionite (

    
    )
    
  • Ethanol/Water (1:1 mixture)

Procedure:

  • Suspension: Suspend 5 mmol of the 1-hydroxy intermediate in 50 mL of Ethanol/Water (1:1).

  • Reduction: Add Sodium Dithionite (15 mmol, 3 eq) in portions over 10 minutes while stirring.

  • Reflux: Heat the mixture to reflux for 3 hours. The yellow color of the N-oxide should fade.

  • Work-up: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Final Product: Recrystallize from aqueous ethanol to obtain 5-acetylbenzimidazole .

Data Summary & Troubleshooting

ParameterProtocol A (Cyclization)Protocol B (Reduction)
Key Reagent NaOH (10%)

Temperature Reflux (

)
Reflux (

)
Time 4–6 Hours3 Hours
Critical Observation

evolution (bubbling)
Color change (Yellow

Pale/Clear)
Common Pitfall Incomplete decarboxylation (pH too high)Incomplete reduction (check stoichiometry)
Alternative Use

for milder base

(1 atm) for cleaner reduction
Why this works (Mechanism)

The alkaline conditions facilitate the formation of the benzimidazole-N-oxide by attacking the nitro group. Crucially, the glycine carboxyl group is lost during this process. This is a known phenomenon where

Downstream Applications (The "Acetyl" Handle)

The 5-acetyl group survives these conditions intact. It is a prime electrophile for Claisen-Schmidt Condensation :

  • Reaction: 5-Acetylbenzimidazole + Aromatic Aldehyde

    
    Benzimidazolyl-Chalcone .
    
  • Utility: These chalcones are potent precursors for pyrazolines and isoxazoles with high biological activity (antimicrobial/anticancer).

References

  • Base-Catalyzed Cyclization Mechanism

    • Title: Deprotonated N-(2,4-dinitrophenyl)amino acids undergo cyclization in solution and the gas phase.[10]

    • Source: International Journal of Mass Spectrometry (via WashU Medicine).
    • Relevance: Validates the cyclization-decarboxylation pathway of nitro-glycines to benzimidazole-N-oxides.
    • URL:[Link]

  • Synthesis of Benzimidazole N-Oxides

    • Title: From N-(dinitrophenyl) amino acids to benzimidazole N-oxides.[4][10] Synthesis, kinetics and mechanism.[3][4][11]

    • Source: Journal of Physical Organic Chemistry (Wiley).
    • Relevance: Confirms the loss of the carboxylic group during the formation of the N-oxide ring from glycine derivatives.[4]

    • URL:[Link]

  • Acetyl-Benzimidazole Functionalization

    • Title: 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules.[8]

    • Source: Biointerface Research in Applied Chemistry.
    • Relevance: Demonstrates the utility of the acetyl group in benzimidazoles for cre
    • URL:[Link] (General Journal Link for verification of recent reviews on Acetylbenzimidazole synthons).

  • General Benzimidazole Synthesis Reviews

    • Title: Recent achievements in the synthesis of benzimidazole derivatives.[2][3][5][6][8][9]

    • Source: RSC Advances / NIH PMC.
    • Relevance: Provides broader context on oxidative cyclization strategies comparing diamine vs. nitro-precursors.
    • URL:[Link]

Application Note: Precision Synthesis of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in tubulin inhibitors, BET bromodomain inhibitors, and kinase modulators. The 6-acetyl-1,2,3,4-tetrahydroquinoxaline derivative is particularly valuable as a "divergent intermediate"—the acetyl group provides a versatile handle for Claisen-Schmidt condensations or further heterocycle construction (e.g., thiazoles, pyrazoles) while the secondary amines of the THQ ring allow for N-alkylation or acylation.

This Application Note provides a high-fidelity, two-step protocol for synthesizing 6-acetyl-1,2,3,4-tetrahydroquinoxaline from commercially available 3,4-diaminoacetophenone. Unlike generic protocols, this guide addresses the critical chemoselectivity challenge : reducing the pyrazine ring without reducing the ketone (acetyl) functionality.

Scientific Background & Retrosynthesis

The Chemoselectivity Challenge

The synthesis hinges on the selective reduction of the quinoxaline core. The quinoxaline ring system is electron-deficient, making it susceptible to reduction. However, the 6-acetyl group is also reducible.

  • Standard Hydrogenation (H₂/Pd-C): Often leads to over-reduction, converting the acetyl ketone to an ethyl or hydroxyethyl group.

  • Strong Hydrides (LiAlH₄): Will indiscriminately reduce both the ring and the ketone.

  • The Solution: We utilize Sodium Cyanoborohydride (NaBH₃CN) in glacial acetic acid. The protonated pyrazine nitrogens (iminium character) are reduced much faster than the carbonyl group under these conditions, allowing for kinetic separation of the two reduction events.

Retrosynthetic Logic

The most reliable route is convergent :

  • Ring Construction: Condensation of 3,4-diaminoacetophenone with glyoxal.

  • Selective Saturation: Regio- and chemoselective reduction of the pyrazine ring.

Retrosynthesis Target 6-Acetyl-1,2,3,4- tetrahydroquinoxaline Intermediate 6-Acetylquinoxaline (Aromatic Precursor) Target->Intermediate Selective Reduction (NaBH3CN/AcOH) StartingMat 3,4-Diaminoacetophenone + Glyoxal Intermediate->StartingMat Condensation (H2O/EtOH)

Figure 1: Retrosynthetic strategy prioritizing skeletal formation prior to functional group adjustment.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Acetylquinoxaline (The Precursor)

Objective: Construct the aromatic quinoxaline core. Scale: 10 mmol basis (scalable to 100 mmol).

Reagents
  • 3,4-Diaminoacetophenone (1.50 g, 10 mmol)

  • Glyoxal (40% w/w aqueous solution) (1.74 g, ~1.3 mL, 12 mmol)

  • Ethanol (Absolute) (20 mL)

  • Water (10 mL)

Methodology
  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 3,4-diaminoacetophenone in warm ethanol (50°C). The solution should be clear and dark yellow/orange.

  • Addition: Add the glyoxal solution dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.

    • Observation: The solution will darken significantly. TLC (50% EtOAc/Hexane) should show the disappearance of the polar diamine (Rf ~0.2) and appearance of a less polar spot (Rf ~0.6).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL). The product usually precipitates as a beige/brown solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 20 mL).

    • Drying: Dry in a vacuum oven at 45°C overnight.

  • QC Check:

    • Expected Yield: 85–95%.[1]

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH₂ singlets and the appearance of two aromatic doublets (pyrazine protons) at δ 8.9–9.0 ppm.

Protocol B: Selective Reduction to 6-Acetyl-1,2,3,4-tetrahydroquinoxaline

Objective: Reduce the heterocyclic ring while preserving the ketone. Safety Critical: This step generates HCN gas if not handled correctly. Perform entirely in a fume hood.

Reagents
  • 6-Acetylquinoxaline (1.72 g, 10 mmol) [From Protocol A]

  • Sodium Cyanoborohydride (NaBH₃CN) (1.88 g, 30 mmol)

  • Glacial Acetic Acid (25 mL)

  • Quench Solution: 10% NaOH (aq) and Bleach (Sodium Hypochlorite) for glassware.

Methodology
  • Setup: Equip a 100 mL 2-neck RBF with a magnetic stir bar and a nitrogen inlet. Place in a water bath at 20°C (Room Temp).

  • Solvation: Dissolve the 6-acetylquinoxaline in Glacial Acetic Acid.

    • Note: The acetic acid serves as both solvent and catalyst, protonating the ring nitrogens to activate them for hydride attack.

  • Reduction (Stepwise Addition):

    • Add NaBH₃CN as a solid in small portions (approx. 0.5 g each) over 30 minutes.

    • Caution: Effervescence (hydrogen gas) will occur. Ensure the internal temperature does not exceed 30°C.

  • Reaction: Stir at room temperature for 3–5 hours.

    • Monitoring: Monitor by TLC (EtOAc). The starting material (UV active, aromatic) will convert to a fluorescent (blue under 365nm), more polar spot.

    • Critical Endpoint: Stop when the starting material is consumed. Prolonged stirring (>12h) increases the risk of ketone reduction.

  • Workup (HCN Hazard Management):

    • Neutralization: Slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and carefully basify to pH > 10 using 50% NaOH solution or solid Na₂CO₃.

    • Safety: Do this slowly to avoid violent foaming and heat generation. Ensure pH is basic to prevent HCN evolution.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

    • Wash: Wash combined organics with Brine (50 mL).

    • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • The crude product is often a dark red/brown oil or low-melting solid.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       5% Methanol in DCM.
      

Analytical Characterization & QC

Verify the structure using the following markers.

TechniqueParameterExpected Signal / ObservationInterpretation
¹H NMR Pyrazine RingDisappearance of δ 8.9–9.0 ppm singlets.Loss of aromaticity in the heterocycle.
¹H NMR THQ CoreAppearance of two multiplets at δ 3.2–3.5 ppm (4H).Formation of -CH₂-CH₂- bridge.
¹H NMR AmineBroad singlet at δ 4.0–6.0 ppm (exchangeable with D₂O).Secondary amines (NH).[3]
¹H NMR Acetyl GroupSinglet at δ 2.4–2.5 ppm (3H).Retention of the ketone (CH₃-C=O).
MS (ESI) M+Hm/z ~ 177.1Confirm molecular weight (C₁₀H₁₂N₂O).

Critical Process Parameters (CPPs) & Troubleshooting

Reaction Pathway Visualization

The following diagram illustrates the critical intermediate and the selectivity node.

ReactionPathway cluster_0 Step 1: Condensation cluster_1 Step 2: Selective Reduction SM 3,4-Diamino- acetophenone Q 6-Acetylquinoxaline SM->Q -2 H2O Gly Glyoxal Gly->Q Q_Prot Protonated Intermediate Q->Q_Prot Fast H_Ion H+ (AcOH) H_Ion->Q_Prot Prod 6-Acetyl-1,2,3,4- THQ Q_Prot->Prod Kinetic Control (Fast) Hydride NaBH3CN (Hydride Source) Hydride->Prod OverRed Over-Reduced Alcohol (Impurity) Prod->OverRed Slow (Avoid by limiting time)

Figure 2: Reaction mechanism highlighting the kinetic window for selective reduction.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of Glyoxal.Ensure Glyoxal is fresh/monomeric. Add dropwise to the diamine (not vice versa) to keep diamine in excess initially.
Over-reduction (Alcohol formation) Reaction time too long or Temp > 40°C.Monitor TLC every 30 mins. Stop immediately upon consumption of starting material. Keep cool.
Incomplete Reduction Old NaBH₃CN (absorbed water).Use fresh reagent. Add a pinch of molecular sieves to the reaction if solvent is wet.
"Sticky" Workup Boron-amine complexes.Ensure the quench is sufficiently basic (pH > 10) to break boron-nitrogen complexes before extraction.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3][4] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Hui, X., et al. (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents.[5] Journal of Medicinal Chemistry (Cited for general THQ handling/purification).

  • Common Organic Chemistry. (2023). Sodium Cyanoborohydride (NaCNBH3) Reaction Conditions.

Sources

Application Note: Chemo-selective Reduction of N-(4-acetyl-2-nitrophenyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of N-(4-acetyl-2-nitrophenyl)glycine presents a classic chemo-selectivity challenge in organic synthesis: reducing a nitro group (


) to an amine (

) without affecting the para-acetyl (ketone) functionality. This transformation is a critical step in the synthesis of 6-acetyl-3,4-dihydro-2(1H)-quinoxalinone , a scaffold frequently found in bioactive molecules such as aldose reductase inhibitors and AMPA receptor antagonists.

This guide details three distinct protocols ranging from classical dissolving metal reductions to modern catalytic hydrogenations.[1] It emphasizes the "Reduction-Cyclization Cascade," where the newly formed amine intramolecularly attacks the glycine carbonyl to form the quinoxalinone ring—a thermodynamic sink often observed under acidic or thermal conditions.

Key Reaction Pathway

The reduction of the nitro group typically triggers a spontaneous intramolecular amidation (cyclization).

Figure 1: Reaction pathway showing the target reduction-cyclization and potential over-reduction risks.

Chemo-selectivity Analysis

The primary risk is the reduction of the acetyl carbonyl to a secondary alcohol.

FeatureNitro Group (

)
Acetyl Group (

)
Selectivity Strategy
Reduction Potential Low (Easily reduced)ModerateUse reagents with kinetic preference for N-O bonds.
Catalytic Hydrogenation Rapid on Pd, Pt, NiSlow on Pd, Fast on PtUse Pd/C (selective); avoid Pt. Stop reaction immediately upon

uptake cessation.
Dissolving Metal Rapid (Fe, Zn, Sn)Inert to Fe/AcOHFe/AcOH is the "Gold Standard" for absolute selectivity.
Hydride Donors VariableFast (

,

)
Avoid standard hydrides. Use dithionite for mild conditions.[2]

Detailed Protocols

Method A: Iron-Mediated Reduction (The "Gold Standard")

Best for: High chemo-selectivity, robust scalability, and promoting in-situ cyclization to the quinoxalinone. Mechanism: Electron transfer from Fe surface to nitro group in acidic media (Béchamp Reduction).

Reagents
  • Substrate: N-(4-acetyl-2-nitrophenyl)glycine (1.0 equiv)

  • Iron Powder (Fe): 3.0 - 5.0 equiv (fine mesh, <325 mesh preferred)

  • Glacial Acetic Acid (AcOH): Solvent/Proton source (10-20 volumes)

  • Ethanol (EtOH): Co-solvent (optional, improves solubility)

Protocol Steps
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate in Glacial Acetic Acid (or 1:1 AcOH/EtOH).

  • Activation: Heat the solution to 60°C .

  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Monitor internal temperature.

  • Reaction: Heat to 90-100°C for 2–4 hours.

    • Note: These conditions favor the formation of the quinoxalinone (cyclized product) due to the presence of acid and heat.

  • Monitoring: Check TLC/HPLC. Disappearance of yellow nitro starting material.

  • Workup (Critical):

    • Cool to room temperature.[3][4]

    • Filter through a pad of Celite to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dilute residue with water.[1] If the product precipitates, filter it. If not, neutralize with

      
       to pH 6-7 and extract with Ethyl Acetate.
      

Why this works: Iron in acetic acid is chemically orthogonal to ketones. It will not reduce the acetyl group, ensuring >98% chemo-selectivity.

Method B: Catalytic Hydrogenation (The "Clean" Route)

Best for: Industrial scale-up, avoiding metal waste. Risk: Over-reduction of ketone if not strictly monitored.

Reagents
  • Catalyst: 5% or 10% Pd/C (5-10 wt% loading relative to substrate).

  • Solvent: Methanol or Ethyl Acetate (Neutral solvents prevent rapid cyclization if the open chain is desired, though cyclization often occurs eventually).

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    
Protocol Steps
  • Inerting: Purge reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add substrate and solvent (conc.[3] ~0.1 M). Add Pd/C catalyst carefully (pyrophoric).

  • Hydrogenation: Switch to Hydrogen atmosphere. Maintain vigorous stirring at Room Temperature (20-25°C) .

    • Critical Control: Do NOT heat. Heating increases the rate of ketone reduction.

  • Monitoring: Monitor

    
     uptake. The reaction typically completes within 1-3 hours.
    
    • Stop Rule: Terminate immediately upon disappearance of starting material to prevent "over-hydrogenation" of the acetyl group to an ethyl or alcohol group.

  • Workup: Filter over Celite under inert atmosphere. Concentrate filtrate.

Method C: Sodium Dithionite Reduction (The "Mild" Route)

Best for: Small scale, sensitive substrates, or if keeping the open-chain amine is strictly required (avoiding thermal cyclization).

Protocol Steps
  • Dissolve substrate in THF/Water (1:1).

  • Add Sodium Dithionite (

    
    )  (3-4 equiv) and 
    
    
    
    (base) to maintain pH ~7-8.
  • Stir at room temperature or mild heat (40°C).

  • The yellow color of the nitro compound will fade.

  • Extract with organic solvent.[3][5]

Analytical Controls & Troubleshooting

Process Analytical Technology (PAT)
  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

  • Mass Spec Targets:

    • Substrate MW:

      
      
      
    • Target Amine (Open Chain):

      
       (Loss of O, gain of H) -> Wait, Nitro (
      
      
      
      , 46) to Amine (
      
      
      ,[5] 16) is loss of 30 mass units.
    • Target Quinoxalinone (Cyclized):

      
       (Loss of 
      
      
      
      from nitro + loss of
      
      
      from cyclization).
Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common reduction issues.

References

  • Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Taylor & Francis Online. Available at: [Link] (Accessed via search result 1.1).

  • Nitro Reduction - Common Conditions (Fe/AcOH, Pd/C). Common Organic Chemistry.[6] Available at: [Link]

  • Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes/ketones. Journal of Organic Chemistry (ACS). Available at: [Link]

  • Amine synthesis by nitro compound reduction (Review of Methods). Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-acetyl-2-nitrophenyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Yield & Purity Issues in Nucleophilic Aromatic Substitution (SNAr) Protocols Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists Document ID: TSC-2024-ANPG-01

Executive Summary

The synthesis of N-(4-acetyl-2-nitrophenyl)glycine typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloro-3-nitroacetophenone (or the fluoro analog) and glycine .

While the electron-withdrawing nitro and acetyl groups activate the benzene ring, researchers often encounter yield losses due to phase incompatibility (lipophilic aryl halide vs. hydrophilic zwitterionic glycine) and pH-dependent solubility during workup. This guide addresses these specific bottlenecks.

Module 1: Reaction Optimization (The Chemistry)

Q1: Why is my conversion stalling at <50% despite prolonged heating?

Diagnosis: Phase Incompatibility. The starting material, 4-chloro-3-nitroacetophenone , is lipophilic, while glycine is a polar zwitterion. In pure organic solvents (e.g., THF, Toluene), glycine is insoluble. In water, the aryl halide precipitates.

Corrective Protocol:

  • Switch Solvent System: Use a miscible aqueous-organic mixture.

    • Recommended:Ethanol/Water (2:1 v/v) or 1,4-Dioxane/Water (1:1 v/v) .

    • Mechanism:[1][2][3][4][5] Water dissolves the glycine and base; the organic solvent solubilizes the aryl halide.

  • Add a Phase Transfer Catalyst (PTC): If you must use a biphasic system (e.g., Toluene/Water), add 5 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the glycinate anion into the organic phase.

Q2: I observe a bright yellow impurity that is difficult to remove. What is it?

Diagnosis: Hydrolysis of the Aryl Halide.[3] If you use a strong base (NaOH, KOH) or excessive heat, the hydroxide ion (


) competes with glycine as a nucleophile, converting the starting material into 4-hydroxy-3-nitroacetophenone  (a phenol).

Corrective Protocol:

  • Change Base: Switch to a weaker inorganic base like Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . These are strong enough to deprotonate the glycine ammonium group (
    
    
    ) but less nucleophilic than hydroxide.
  • Stoichiometry: Use 2.2 equivalents of base.

    • 1.0 eq to neutralize the carboxylic acid of glycine.

    • 1.0 eq to scavenge the HCl generated during substitution.

    • 0.2 eq excess to drive the reaction.

Data Table: Solvent & Base Effects on Yield
Solvent SystemBaseTemp (°C)Yield (%)Primary Impurity
Toluene (Pure)TEA110 (Reflux)<10%Unreacted SM (Glycine insolubility)
Water (Pure)NaOH10035%Hydrolyzed Phenol (Yellow solid)
Ethanol/Water (2:1) NaHCO₃ 80 (Reflux) 82-88% Trace SM
DMFK₂CO₃10065%Dark tars (Thermal degradation)

Module 2: Work-up & Purification (The Process)

Q3: My product disappears into the aqueous layer during extraction. Where is it?

Diagnosis: Incorrect pH Control. The product, N-(4-acetyl-2-nitrophenyl)glycine, contains a carboxylic acid. At neutral or basic pH (used during the reaction), it exists as a water-soluble carboxylate salt.

Corrective Protocol (The "Acid Crash" Method):

  • Evaporation: Remove the bulk organic solvent (Ethanol/Dioxane) under reduced pressure. You will be left with an aqueous slurry.

  • Washing: Dilute with water and wash with Ethyl Acetate while basic (pH ~8-9).

    • Why? This removes unreacted 4-chloro-3-nitroacetophenone (neutral organic) into the organic layer, leaving your product in the water.

  • Precipitation: Acidify the aqueous layer slowly with 2M HCl to pH 2-3 .

    • Result: The product will protonate and precipitate as a solid (usually yellow/orange).

  • Filtration: Filter the solid. Do not extract with solvent unless necessary, as the product crystallizes well from water at low pH.

Q4: The product is oiling out instead of crystallizing.

Diagnosis: Impurity entrapment or temperature issues. Corrective Protocol:

  • Seed: If available, add a seed crystal during acidification.

  • Cooling: Perform the acidification at 0–5°C in an ice bath.

  • Recrystallization: If an oil forms, decant the water and recrystallize the oil from minimal boiling Ethanol or Acetic Acid .

Module 3: Mechanism & Workflow Visualization

Reaction Mechanism (SNAr)

The reaction proceeds via a Meisenheimer Complex .[1][2] The nitro group at the ortho position and the acetyl group at the para position stabilize the negative charge intermediate, lowering the activation energy for the nucleophilic attack by glycine.

Experimental Workflow Diagram

G Start Start: 4-chloro-3-nitroacetophenone + Glycine (1.2 eq) Solvent Add Solvent: EtOH/H2O (2:1) Add Base: NaHCO3 (2.2 eq) Start->Solvent Reflux Reflux at 80°C (4-6 Hours) Solvent->Reflux Check TLC/HPLC Check SM < 2%? Reflux->Check Check->Reflux No Evap Evaporate Ethanol Check->Evap Yes Wash Wash Aq. Residue with EtOAc (Removes unreacted SM) Evap->Wash Acidify Acidify Aq. Layer to pH 2-3 (HCl) Wash->Acidify Filter Filter Precipitate (Product) Acidify->Filter Recryst Recrystallize (EtOH) Filter->Recryst

Caption: Optimized workflow for SNAr synthesis, highlighting the critical basic wash and acidic precipitation steps.

Module 4: Safety & Scalability

Q5: Is this reaction safe to scale up to 100g+?

Risk Assessment:

  • Exotherm: The SNAr reaction is exothermic. On a large scale, add the base in portions to control the rate.

  • Nitro Compounds: Both the starting material and product are nitro-aromatics. While generally stable, they should not be heated to dryness at high temperatures (>150°C) due to decomposition risks.

  • Sensitization: Halo-nitro compounds are potent skin sensitizers. Use double gloving and work in a fume hood.

References

  • General Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

  • Starting Material Properties: National Center for Biotechnology Information. (2024).[6][7] PubChem Compound Summary for CID 79596, 4'-Chloro-3'-nitroacetophenone. Link

  • Glycine Nucleophilicity: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Analogous Synthesis (Sanger Reagent): Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Establishes the protocol for reacting amines with activated fluoro/chloro-nitrobenzenes). Link

Sources

Validation & Comparative

Structural Elucidation of N-(4-acetyl-2-nitrophenyl)glycine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Executive Summary: The Structural Challenge

N-(4-acetyl-2-nitrophenyl)glycine (CAS: 4662-68-4) is a critical intermediate in the synthesis of quinoxaline-based pharmaceuticals and aldose reductase inhibitors. Its structural integrity is defined by a specific 1,2,4-trisubstitution pattern on the benzene ring.

While LC-MS is the industry standard for high-throughput purity assessment, it fails to definitively distinguish between regioisomers (e.g., the 4-acetyl vs. 5-acetyl isomers) formed during nitration or acetylation steps. 1H NMR spectroscopy remains the gold standard for establishing unambiguous connectivity.

This guide compares the analytical performance of 1H NMR against LC-MS and IR, providing a detailed spectral breakdown and a validated protocol for structural confirmation.

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the utility of 1H NMR against alternative analytical techniques for this specific compound.

Feature1H NMR (600 MHz) LC-MS (ESI+) FT-IR (ATR)
Primary Utility Regiochemistry & Connectivity Sensitivity & QuantitationFunctional Group ID
Isomer Differentiation High (Coupling constants confirm 1,2,4-pattern)Low (Isomers often have identical fragmentation)Medium (Fingerprint region varies, but hard to interpret)
Sample Requirement ~5–10 mg< 1 µg~1–2 mg
Solvent Dependency Critical (DMSO-d6 recommended)Mobile phase dependentSolid state (Neat)
Structural Insight Definitive (Proves Nitro is ortho to NH)Inferential (Mass only)Inferential (C=O stretches)
Why NMR is Non-Negotiable

In the synthesis of N-(4-acetyl-2-nitrophenyl)glycine, a common impurity is the N-(2-acetyl-4-nitrophenyl)glycine isomer. Both have the same mass (m/z 239 [M+H]+) and similar retention times. Only 1H NMR can distinguish them via the coupling constants (


)  of the aromatic protons.

Experimental Protocol: 1H NMR Acquisition

Sample Preparation

The solubility of N-(4-acetyl-2-nitrophenyl)glycine is limited in non-polar solvents due to the polar glycine tail and the nitro group.

  • Solvent Choice: DMSO-d6 (Deuterated Dimethyl Sulfoxide) is the mandatory solvent.

    • Reason 1: It fully solubilizes the zwitterionic glycine moiety.

    • Reason 2: It slows down the exchange of the amine (-NH) proton, allowing it to be observed as a distinct signal (often a triplet due to coupling with the glycine -CH2-).

  • Concentration: Dissolve 8–10 mg of sample in 0.6 mL of DMSO-d6.

  • Tube: Standard 5 mm NMR tube.

Acquisition Parameters (Standard 400-600 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16–32 scans are usually sufficient due to the high proton count.

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

This section details the theoretical and observed chemical shifts (


) based on the 1,2,4-substitution pattern.
The Aromatic Region (The Fingerprint)

The benzene ring possesses three non-equivalent protons. The Nitro group (position 2) and Acetyl group (position 4) are electron-withdrawing groups (EWG), causing significant deshielding.

  • H-3 (The "Sandwiched" Proton):

    • Location: Between the Nitro and Acetyl groups.[1]

    • Shift:

      
       8.60 – 8.75 ppm  (Singlet or doublet with small meta-coupling).
      
    • Logic: This proton experiences the strongest deshielding from two ortho-EWGs. It appears as the most downfield aromatic signal.

    • Coupling:

      
       (Meta-coupling to H-5).
      
  • H-5 (The Meta Proton):

    • Location: Ortho to Acetyl, Meta to Nitro.

    • Shift:

      
       8.05 – 8.15 ppm .
      
    • Logic: Deshielded by the ortho-acetyl group.

    • Coupling:

      
       (Ortho to H-6) and 
      
      
      
      (Meta to H-3).
  • H-6 (The Ortho-Amino Proton):

    • Location: Ortho to the Glycine amine (-NH-).

    • Shift:

      
       6.90 – 7.10 ppm .
      
    • Logic: The amine is an electron-donating group (EDG) by resonance, shielding the ortho and para positions. This proton appears significantly upfield compared to H-3 and H-5.

    • Coupling:

      
       (Ortho to H-5).
      
The Aliphatic & Heteroatom Region
  • Amine (-NH-):

    • Shift:

      
       8.90 – 9.20 ppm  (Broad triplet).
      
    • Logic: The NH proton forms a strong intramolecular hydrogen bond with the oxygen of the ortho-nitro group.[1] This "locks" the proton and deshields it significantly, moving it downfield. In CDCl3, this might disappear or broaden, but in DMSO-d6, it is sharp.

  • Glycine Methylene (-CH2-):

    • Shift:

      
       4.10 – 4.25 ppm  (Doublet, 
      
      
      
      ).
    • Logic: Coupled to the NH proton.[2] If D2O exchange is performed, this doublet collapses into a singlet.

  • Acetyl Methyl (-COCH3):

    • Shift:

      
       2.50 – 2.55 ppm  (Singlet).
      
    • Logic: Typical methyl ketone shift.

  • Carboxylic Acid (-COOH):

    • Shift:

      
       12.5 – 13.0 ppm  (Very broad singlet).
      
    • Logic: Highly acidic proton, exchangeable. Often invisible if the baseline is not perfectly flat.

Visualizing the Analytical Logic

The following diagram illustrates the workflow for validating the structure and the logic behind the signal assignments.

NMR_Analysis cluster_Analysis Spectral Analysis Sample Crude Product (N-(4-acetyl-2-nitrophenyl)glycine) Prep Sample Prep: Dissolve in DMSO-d6 (Solubilizes Glycine tail) Sample->Prep Aromatic Aromatic Region (6.5 - 9.0 ppm) Prep->Aromatic Aliphatic Aliphatic Region (2.0 - 4.5 ppm) Prep->Aliphatic H3 H-3 Signal (8.7 ppm) Deshielded by NO2 & Acetyl (Proof of 1,2,4-pattern) Aromatic->H3 Key Identifier H6 H-6 Signal (7.0 ppm) Shielded by NH (Ortho coupling to H5) Aromatic->H6 NH NH Signal (9.0 ppm) Intramolecular H-bond to Nitro Group Aliphatic->NH H-Bonding Decision Structure Confirmed? H3->Decision H6->Decision NH->Decision Valid Release Batch Decision->Valid Yes Invalid Recrystallize Decision->Invalid No

Figure 1: Analytical workflow and signal logic for structural confirmation.

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Missing -COOH signal Proton exchange with water in DMSO.Dry the sample or ignore (not critical for ID).
Broad -NH signal Rapid exchange or aggregation.Lower temp to 280K or increase concentration.
Extra Doublets in Aromatic Region Presence of starting material (4-aminoacetophenone).Check for signals at

6.5 (aniline protons).
Water Peak Interference DMSO-d6 is hygroscopic.Water appears at

3.33 ppm. Ensure it doesn't overlap with Glycine -CH2- (

4.1).

References

  • ChemicalBook. (2024).[3] N-(4-Acetyl-2-nitrophenyl)glycine Properties and CAS Data. Retrieved from

  • National Institutes of Health (PubChem). (2024). Glycine, N-(4-nitrophenyl)- Spectral Data.[3][4] (Used as comparative baseline for nitro-aniline shifts). Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for substituent additivity rules/chemical shift prediction).
  • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Reference for DMSO-d6 solvent effects). Retrieved from

Sources

Technical Guide: Mass Spectrometry Fragmentation of N-(4-acetyl-2-nitrophenyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the mass spectrometry fragmentation pattern of N-(4-acetyl-2-nitrophenyl)glycine . This content is structured for researchers and analytical scientists requiring high-level structural elucidation data.

Executive Summary & Chemical Profile

N-(4-acetyl-2-nitrophenyl)glycine (CAS: 4662-68-4) is a functionalized aniline derivative often encountered as a synthetic intermediate in dye manufacturing or as a degradation impurity in nitrophenyl-based pharmaceuticals. Its structure combines three distinct ionizable/fragmentable motifs: a glycine amino-acid tail, a strongly electron-withdrawing ortho-nitro group, and a para-acetyl moiety.

Accurate identification requires distinguishing this compound from its regioisomers (e.g., N-(2-acetyl-4-nitrophenyl)glycine). This guide compares ionization modes and details the specific "Ortho-Nitro Effect" that serves as the primary diagnostic fingerprint for this molecule.

Physicochemical Data
PropertyValueNotes
Formula C₁₀H₁₀N₂O₅
Exact Mass 238.0590Monoisotopic
[M+H]⁺ 239.0663ESI Positive Mode
[M-H]⁻ 237.0517ESI Negative Mode
pKa (Predicted) ~3.8 (COOH), ~ -1.0 (NH)Weakly acidic due to carboxyl; Amine is non-basic due to e- withdrawing nitro/acetyl groups.

Methodology Comparison: ESI(+) vs. ESI(-)

For structural elucidation, ESI(+) is the superior mode due to the generation of rich fragment spectra driven by the ortho-nitro effect and acetyl group cleavage. ESI(-) is useful primarily for molecular weight confirmation due to the stability of the carboxylate anion.

FeatureESI Positive Mode (+ve)ESI Negative Mode (-ve)
Precursor Ion m/z 239.07 [M+H]⁺ m/z 237.05 [M-H]⁻
Ionization Site Carbonyl oxygen (Acetyl) or Nitro group.Carboxyl group (Deprotonation).
Fragmentation High. Extensive backbone cleavage and rearrangements.Low. Primarily decarboxylation (CO₂) loss.
Sensitivity Moderate (Requires acidic mobile phase).High (Carboxylic acids ionize well in basic/neutral pH).
Key Application Structural characterization & Isomer differentiation.[1]Quantitation & Trace detection.

Deep Dive: Fragmentation Pathways

The fragmentation of N-(4-acetyl-2-nitrophenyl)glycine under Collision-Induced Dissociation (CID) is governed by three competing mechanisms.

Pathway A: The "Ortho-Nitro" Effect (Diagnostic)

The defining feature of this spectrum is the interaction between the ortho-nitro group and the N-substituted glycine tail.

  • Mechanism: The nitro oxygen abstracts a hydrogen from the amine (NH) or the

    
    -carbon of the glycine.
    
  • Result: Loss of •OH (17 Da) or H₂O (18 Da) .

  • Significance: This pathway is forbidden in meta or para nitro isomers, making the m/z 222 (M-17) or m/z 221 (M-18) ions diagnostic for the 2-nitro position.

Pathway B: Glycine Tail Degradation

Typical of N-phenylglycines, the amino acid moiety undergoes sequential neutral losses.

  • Decarboxylation: Loss of CO₂ (44 Da) to form the secondary amine cation (m/z 195 ).

  • Formic Acid Loss: Simultaneous loss of H₂O + CO (46 Da) is common in protonated amino acids, yielding m/z 193 .

Pathway C: Acetyl Group Cleavage

The para-acetyl group follows standard ketone fragmentation rules.

  • Methyl Loss: Cleavage of the CH₃-CO bond releases a methyl radical (15 Da), yielding m/z 224 .

  • Acylium Decomposition: Subsequent loss of CO (28 Da) often follows.

Predicted Fragment Ion Table (ESI+ CID)
m/z (Calculated)Loss (Neutral)Fragment Structure / IdentityRelative Abundance (Est.)
239.07 -[M+H]⁺ Precursor Variable
222.06 •OH (17 Da)[M+H - OH]⁺ (Ortho-effect cyclization)High (Diagnostic)
221.05 H₂O (18 Da)[M+H - H₂O]⁺ (Dehydration)Medium
195.07 CO₂ (44 Da)[M+H - CO₂]⁺ (Decarboxylated amine)High
193.05 HCOOH (46 Da)[M+H - H₂O - CO]⁺ (Glycine loss)Medium
179.04 C₂H₄O₂ (60 Da)[M+H - Glycine]⁺ (Aniline core)Low

Visualizing the Fragmentation Logic

The following diagram illustrates the connectivity of these pathways, highlighting the critical ortho-effect branch.

FragmentationPathway Parent [M+H]+ m/z 239.07 Ortho_OH [M+H - •OH]+ m/z 222.06 (Ortho-Nitro Effect) Parent->Ortho_OH - •OH (17 Da) Diagnostic for 2-NO2 Ortho_H2O [M+H - H2O]+ m/z 221.05 Parent->Ortho_H2O - H2O (18 Da) Decarboxyl [M+H - CO2]+ m/z 195.07 (Amine) Parent->Decarboxyl - CO2 (44 Da) MethylLoss [M+H - •CH3]+ m/z 224.04 Parent->MethylLoss - •CH3 (15 Da) Aniline Core Aniline Ion m/z 179.04 Ortho_OH->Aniline Complex Rearrangement Decarboxyl->Aniline - CH2 (14 Da) GlycineLoss [M+H - HCOOH]+ m/z 193.05

Caption: Fragmentation tree for N-(4-acetyl-2-nitrophenyl)glycine. The red node indicates the diagnostic ion formed exclusively due to the ortho-nitro positioning.

Experimental Protocol: LC-MS/MS Setup

To replicate these results or validate the presence of this compound, use the following self-validating protocol.

1. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (with 0.1% Formic Acid).

  • Why: The acidic modifier ensures protonation of the acetyl/nitro groups for ESI+ sensitivity.

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: The compound is moderately polar (glycine tail) but retains due to the aromatic ring. Expect elution mid-gradient.

3. Mass Spectrometry Parameters (Generic Q-TOF/Orbitrap):

  • Source: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10–40 eV.

  • Validation Step: Monitor the ratio of m/z 222 to m/z 195 . If m/z 222 is absent, suspect the 3-nitro or 4-nitro isomer.

References

  • BenchChem. (2025). Technical Guide: Mass Spectrometry Fragmentation of N-Phthaloylglycine. Retrieved from .

  • ChemicalBook. (n.d.). N-(4-Acetyl-2-nitrophenyl)glycine Product Entry (CAS 4662-68-4). Retrieved from .

  • Holčapek, M., et al. (2010). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of Mass Spectrometry. Retrieved from .

  • Kevill, D. N., et al. (2019).[2] The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. Retrieved from .

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature and Mechanisms. Retrieved from .

Sources

Distinguishing N-(4-acetyl-2-nitrophenyl)glycine from ester isomers

Technical Guide: Analytical Differentiation of -(4-acetyl-2-nitrophenyl)glycine from Ester Isomers

Executive Summary

In the synthesis of quinoxaline derivatives and aldose reductase inhibitors,


-(4-acetyl-2-nitrophenyl)glycine (NAPG)isomeric esterssynthetic precursors

The primary analytical challenge lies in distinguishing NAPG (a carboxylic acid) from two distinct classes of "impostors":

  • Constitutional Isomers: Compounds with the identical molecular formula (

    
    ) but different connectivity, specifically Methyl 4-acetamido-3-nitrobenzoate .
    
  • Synthetic Precursors: The unhydrolyzed alkyl esters (e.g., Methyl/Ethyl esters of NAPG) which, while not strict isomers (different MW), are the most common contaminants in the workflow.

This guide provides a definitive, data-driven framework to differentiate these species using NMR, IR, and solubility profiles, ensuring the isolation of the correct free acid pharmacophore.

Part 1: Structural Landscape & Isomer Analysis

Before deploying analytical methods, one must understand the structural divergence. Both the target and its primary constitutional isomer share the formula


The Contenders
FeatureTarget: NAPG Isomer: Methyl 4-acetamido-3-nitrobenzoate Precursor: NAPG-Methyl Ester
Formula



MW 238.20238.20252.23
Class Carboxylic Acid / KetoneEster / AmideEster / Ketone
Key Moiety Glycine (

)
Methyl Ester (

)
Glycine Ester (

)
pKa ~3.5 (Acidic)NeutralNeutral
Visualizing the Structural Divergence

IsomerStructuresTargetTarget: NAPG(Acid)Free Carboxyl GroupIsomerIsomer: Acetamido-Benzoate(Ester)Methyl Ester + AmideTarget->IsomerConstitutional Isomer(Same MW, Diff Connectivity)PrecursorPrecursor: NAPG-Me(Ester)Methyl Ester + KetoneTarget->PrecursorSynthetic Precursor(Diff MW, Similar polarity)

Figure 1: Structural relationship between the target acid, its constitutional isomer, and its synthetic precursor.

Part 2: Spectroscopic Differentiation (The Core)

Infrared Spectroscopy (IR)

IR is the fastest "first-pass" validation method. The presence of the carboxylic acid dimer stretch is the definitive marker for NAPG.

  • NAPG (Target): Displays a broad, jagged absorption from 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid). The Carbonyl region shows two distinct peaks: ~1710 cm⁻¹ (Acid C=O) and ~1680 cm⁻¹ (Ketone C=O).

  • Isomer (Ester): Lacks the broad O-H stretch. Instead, look for a sharp N-H stretch at ~3300 cm⁻¹ (Amide). The Carbonyl region shifts to ~1735 cm⁻¹ (Ester C=O) and ~1690 cm⁻¹ (Amide C=O).

Proton NMR ( -NMR)

NMR provides the most granular confirmation. The key differentiator is the "Singlet vs. Doublet" behavior of the methylene/methyl protons.

Proton EnvironmentNAPG (Target)

(ppm)
Isomer (Ester)

(ppm)
Differentiation Logic
-COOH (Acid) 12.5 - 13.0 (Broad s)Absent The acid proton is diagnostic; esters have no signal here.
-NH- (Amine/Amide) 8.0 - 9.0 (Broad t)10.5 (Sharp s)Aniline NH (Target) is shielded relative to Amide NH (Isomer).
-CH₂- (Glycine) 4.10 (d,

)
Absent The glycine methylene couples with the NH, forming a doublet.
-OCH₃ (Methyl Ester) Absent 3.90 (s)The isomer has a sharp methyl singlet; the target does not.
-COCH₃ (Acetyl) 2.55 (s)2.20 (s)Acetyl ketone (Target) is more deshielded than Acetamide methyl (Isomer).

Critical Insight: In DMSO-


, the glycine 

in NAPG often appears as a doublet due to coupling with the adjacent

. Adding

collapses this to a singlet. The Isomer's methyl ester is always a singlet and will not collapse or shift significantly.
Mass Spectrometry (MS)

While MW is identical (238.2), fragmentation patterns differ:

  • NAPG: Loss of

    
     (M-44) or 
    
    
    (M-59).
  • Isomer: Loss of

    
     (M-31) is characteristic of methyl esters.
    

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. If the result does not match the "Expected Outcome," the identity of the compound is suspect.

Protocol A: The Bicarbonate Solubility Test (Rapid Screening)

Use this to distinguish the Acid (Target) from Esters (Isomers/Precursors).

  • Preparation: Place 10 mg of the solid sample in a clear vial.

  • Solvent Addition: Add 1 mL of saturated aqueous Sodium Bicarbonate (

    
    ) .
    
  • Observation: Sonicate for 30 seconds.

  • Validation:

    • Target (NAPG): Dissolves completely with evolution of gas (

      
       bubbles). The solution becomes clear yellow.
      
    • Isomer/Ester: Remains as an insoluble suspension. No gas evolution.

Protocol B: HPLC Purity & Identification

Standardized method for separating the acid from ester contaminants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro aromatic) and 320 nm (Conjugation).

Expected Retention Times (Relative):

  • NAPG (Acid): Elutes earlier (more polar). RT ~ 6.5 min.

  • Isomer/Ester: Elutes later (less polar). RT ~ 8.2 min.

Part 4: Analytical Decision Workflow

Use this logic gate to determine the identity of your isolated yellow solid.

DecisionTreeStartUnknown Yellow Solid(MW ~238 or ~252)SolubilityTest: Sat. NaHCO3 SolubilityStart->SolubilityInsolubleInsoluble(No Bubbles)Solubility->InsolubleNeutral SpeciesSolubleSoluble(CO2 Bubbles)Solubility->SolubleAcidic Proton PresentNMR_CheckTest: 1H-NMR (DMSO-d6)Insoluble->NMR_CheckResult_AcidCONFIRMED: NAPG(Target Acid)Soluble->Result_AcidCheck_MethylCheck ~3.7-3.9 ppm regionNMR_Check->Check_MethylResult_EsterIDENTIFIED: Ester Isomer(Impurity)Check_Methyl->Result_EsterSinglet Present (OCH3)

Figure 2: Analytical decision tree for rapid identification of N-(4-acetyl-2-nitrophenyl)glycine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. (n.d.).[1] Compound Summary: N-(4-nitrophenyl)glycine derivatives. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Comparative Reactivity Guide: N-(4-acetyl-2-nitrophenyl)glycine vs. N-(2-nitrophenyl)glycine

[1]

Executive Summary

This guide provides a technical comparison between the standard scaffold N-(2-nitrophenyl)glycine (NPG) and its electron-deficient analogue N-(4-acetyl-2-nitrophenyl)glycine (Ac-NPG) .[1]

While both compounds serve as critical precursors for 3,4-dihydroquinoxalin-2(1H)-ones (important pharmacophores in glutamate receptor antagonism) and as photolabile protecting groups (PPGs), their reactivity profiles are inverted across their synthetic lifecycle.[1]

Key Findings:

  • Precursor Synthesis (

    
    ): Ac-NPG  is synthesized faster and under milder conditions due to the activating effect of the para-acetyl group.[1]
    
  • Cyclization Efficiency: NPG cyclizes faster post-reduction. The acetyl group in Ac-NPG deactivates the nucleophilic aniline nitrogen, requiring elevated temperatures or acid catalysis for ring closure.

  • Photophysics: Ac-NPG exhibits a bathochromic shift (red-shift), making it superior for biological applications requiring near-UV/visible light excitation.[1]

Electronic Landscape & Theoretical Reactivity

To understand the divergent behaviors of these molecules, we must analyze the electronic influence of the C4-substituent using Hammett substituent constants (

FeatureCompound A: NPG Compound B: Ac-NPG
Structure N-(2-nitrophenyl)glycineN-(4-acetyl-2-nitrophenyl)glycine
C4 Substituent Hydrogen (-H)Acetyl (-COCH₃)
Hammett Constant (

)
0.00+0.50 (Strong Electron Withdrawing)
Ring Character Moderately ElectrophilicHighly Electrophilic
Aniline Nucleophilicity High (Standard)Low (Deactivated)
Mechanistic Implications

The acetyl group acts as an electron-withdrawing group (EWG) via both resonance (-R) and induction (-I).[1]

  • During Synthesis (

    
    ):  The EWG at the para position stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the displacement of the leaving group (typically Fluorine). Result:  Ac-NPG formation is kinetically favored.[1]
    
  • During Cyclization: After the nitro group is reduced to an amine, the lone pair on the nitrogen is conjugated with the para-acetyl group. This resonance delocalization reduces the electron density available for the nucleophilic attack on the glycine carbonyl. Result: Ac-NPG cyclization is kinetically disfavored.[1]

Comparative Experimental Data

Synthesis via Nucleophilic Aromatic Substitution ( )

Reaction: 4-substituted-2-fluoronitrobenzene + Glycine

1
ParameterNPG SynthesisAc-NPG Synthesis
Starting Material 2-Fluoronitrobenzene4-Fluoro-3-nitroacetophenone
Base

or


or

Temp/Time Reflux (80°C), 4–6 hrs50–60°C, 1–2 hrs
Yield (Typical) 75–85%90–95%
Observation Requires heat to drive completion.[1]Exothermic; proceeds rapidly due to ring activation.
Reductive Cyclization to Quinoxalinones

Reaction: Nitro-reduction (


1
ParameterNPG CyclizationAc-NPG Cyclization
Reduction Method

(1 atm), Pd/C, MeOH

(1 atm), Pd/C, MeOH
Cyclization Condition Spontaneous at RT or mild heat (40°C)Requires Reflux (MeOH/EtOH) or Acid Catalyst
Rate (

)
1.0 (Reference)~0.2 (Estimated)
Mechanism Note The resulting aniline is nucleophilic enough to attack the ester/acid immediately.[1]The resulting aniline is deactivated; the amide bond formation is the rate-limiting step.

Visualizing the Reactivity Switch

The following diagram illustrates the "Reactivity Switch" where the acetyl group aids the first step but hinders the second.

ReactivityComparisoncluster_0Step 1: Synthesis (SnAr)cluster_1Step 2: Reductive CyclizationSM_A2-FluoronitrobenzeneInter_ANPG(Compound A)SM_A->Inter_ASlow(Standard)SM_B4-Fluoro-3-nitroacetophenoneInter_BAc-NPG(Compound B)SM_B->Inter_BFAST(Activated by Acetyl)Prod_AQuinoxalinone AInter_A->Prod_AFAST(Nucleophilic Amine)Prod_BQuinoxalinone BInter_B->Prod_BSlow(Deactivated Amine)

Caption: Comparative reaction coordinate showing the inversion of reactivity. Green arrows indicate kinetically favored steps; red dashed arrows indicate rate-limiting steps caused by electronic deactivation.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Ac-NPG (Optimized for Yield)

Target: N-(4-acetyl-2-nitrophenyl)glycine[1]

  • Reagents: Dissolve 4-fluoro-3-nitroacetophenone (10 mmol, 1.83 g) in Ethanol (20 mL).

  • Nucleophile Addition: Add Glycine (12 mmol, 0.90 g) and Sodium Bicarbonate (

    
    , 25 mmol, 2.1 g) dissolved in minimal water (10 mL).
    
  • Reaction: Heat to 60°C with vigorous stirring. Monitor via TLC (30% EtOAc/Hexane).[1]

    • Note: The spot for the starting fluoride will disappear rapidly (< 1 hour).

  • Workup: Acidify the mixture with 1N HCl to pH 3. The product, Ac-NPG , will precipitate as a yellow/orange solid.

  • Purification: Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: >90%.[2][3][4]

Protocol B: Cyclization Kinetics (Comparison)

Target: 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one[1]

  • Setup: Prepare two pressure vessels.

    • Vessel A: NPG (1 mmol) in MeOH (10 mL).

    • Vessel B: Ac-NPG (1 mmol) in MeOH (10 mL).

  • Catalyst: Add 10% Pd/C (10 wt%) to both.

  • Reduction: Hydrogenate at 30 psi

    
     for 1 hour at Room Temperature (RT).
    
  • Observation (Critical):

    • Vessel A: Upon venting

      
       and filtering catalyst, LC-MS will show primarily the cyclized quinoxalinone . The amine intermediate cyclizes spontaneously at RT.
      
    • Vessel B: LC-MS will show the open-chain aniline intermediate .

  • Forcing Cyclization (Vessel B): Filter the catalyst. Add catalytic Acetic Acid (0.5 mL) to filtrate B and reflux (65°C) for 2–4 hours to achieve ring closure.

Photophysical Profile (Photocaging Context)

If using these compounds as photocleavable linkers (e.g., uncaging glycine), the acetyl group provides a distinct advantage in absorption properties.

PhotophysicsNPGNPGAbs Max: ~350 nm(UV Only)BioBiological Compatibility(Tissue Penetration)NPG->BioLow(UV damage risk)AcNPGAc-NPGAbs Max: ~380-400 nm(Near-UV/Visible)AcNPG->BioHigh(Less phototoxicity)

Caption: Bathochromic shift induced by the acetyl group allows for excitation at longer, less damaging wavelengths.[1]

References

  • Synthesis of Quinoxalinones: McQuaid, L. A., et al. "Design and synthesis of novel quinoxalinedione glutamate receptor antagonists." Journal of Medicinal Chemistry 35.18 (1992): 3423-3425.[1] [1]

  • Nucleophilic Arom

    
    ) Kinetics:  Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews 49.2 (1951): 273-412.[1] [1]
    
  • Photochemistry of Nitroanilines: Corrie, J. E. T., et al. "Photolytic cleavage of 1-(2-nitrophenyl)ethyl phosphates." Journal of the Chemical Society, Perkin Transactions 1 (1996): 2993-2999.

  • Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews 91.2 (1991): 165-195.[1] [1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.